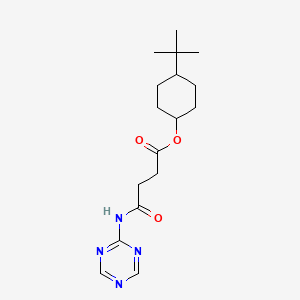![molecular formula C14H21N5O2S B5566076 N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine](/img/structure/B5566076.png)
N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds, like 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives, involves designing and synthesizing derivatives based on the structure of well-established inhibitors. Such processes often include linking a sulfonamide moiety to the pyrimidine ring via ethylamine or propylamine bridges and are tested for inhibitory activities against specific targets (Abdel‐Maksoud et al., 2021).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, providing insights into the compound's crystalline structure and intermolecular interactions. Studies on imidazo[1,2-a]pyridine derivatives, for example, have revealed intricate details about their crystal structure, helping to understand the molecular basis of their biological activity (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are explored through various reactions, including cross-coupling methods, which are crucial for large-scale synthesis. The Stille and Negishi cross-coupling reactions, for instance, have been employed for the synthesis of related complex molecules, highlighting the versatility and efficiency of these methods in constructing complex structures (Ragan et al., 2003).
Physical Properties Analysis
Analyzing the physical properties, such as solubility, melting point, and stability, is essential for understanding a compound's suitability for further development. Techniques like high-temperature liquid chromatography (HTLC) have been applied to analyze the physical properties of similar compounds, demonstrating their stability and behavior under different conditions (Shillingford et al., 2009).
Scientific Research Applications
Synthesis and Characterization
This compound and its derivatives have been synthesized and characterized to explore their potential in various scientific applications. For instance, pyrazole derivatives, including N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine, have been studied for their antitumor, antifungal, and antibacterial activities. The synthesis involves the reaction of hydroxymethyl pyrazole derivatives with primary amines, yielding a series of compounds with promising biological activities. These compounds have been characterized using techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography, confirming their potential as pharmacophores for various biological activities (Titi et al., 2020).
Antimicrobial Applications
Another study focused on incorporating pyrimidine derivatives, closely related to N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine, into polyurethane varnish and printing ink paste for antimicrobial surface coating applications. These compounds demonstrated a very good antimicrobial effect when physically incorporated into these materials, indicating their potential use in protective coatings and inks with enhanced antimicrobial properties (El‐Wahab et al., 2015).
Analytical Chemistry Applications
In analytical chemistry, N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine and its metabolites have been analyzed using high temperature liquid chromatography (HTLC), demonstrating the technique's efficiency in separating and analyzing these compounds compared to conventional liquid chromatography (LC) and ultra-performance liquid chromatography (UPLC). This study showcased the utility of HTLC in pharmaceutical analysis, especially for compounds with complex degradation pathways (Shillingford et al., 2009).
Environmental Stability
Research on the environmental stability of sulfosulfuron, a compound structurally related to N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine, under various abiotic factors has implications for understanding the degradation pathways of such compounds. This includes their stability under different pH conditions, temperature, solvent, and exposure to sunlight, which is crucial for assessing their environmental impact and degradation kinetics (Saha & Kulshrestha, 2002).
properties
IUPAC Name |
2-methyl-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]-5-methylsulfonylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2S/c1-10(2)8-19-9-15-5-12(19)6-17-14-13(22(4,20)21)7-16-11(3)18-14/h5,7,9-10H,6,8H2,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUJSTFKLAKWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)NCC2=CN=CN2CC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-methyl-5-(methylsulfonyl)pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime](/img/structure/B5565998.png)
![3-[2-(4-morpholinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one](/img/structure/B5566009.png)

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5566018.png)
![4-{[(4-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5566019.png)
![3-hydroxybenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5566027.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5566044.png)
![4-({1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5566053.png)

![3-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}propyl)pyridine dihydrochloride](/img/structure/B5566092.png)


![1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5566108.png)